

Commercial names for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate.

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Compound of Interest

Compound Name: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Cat. No.: B065447

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A Technical Guide to Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, a non-phthalate plasticizer, is gaining prominence as a safer alternative to traditional phthalates in a variety of applications, particularly in sensitive contexts such as medical devices, food packaging, and toys.^{[1][2]} This technical guide provides a comprehensive overview of its commercial names, chemical properties, and the experimental methodologies used to assess its safety and metabolic fate. Additionally, it delves into the known signaling pathway interactions of its metabolites, offering valuable insights for toxicological and pharmacological research.

The primary commercial name for this compound is Hexamoll® DINCH®.^[1] It is also commonly referred to by its synonym, Di-isobutyl-cyclohexane-1,2-dicarboxylate (DINCH).^[2]

Quantitative Data Summary

The physical and chemical properties of **Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate** are summarized in the tables below, compiled from various technical data sheets.^{[1][3][4][5]}

Table 1: General and Physical Properties

Property	Value	Reference
Chemical Name	1,2-Cyclohexane dicarboxylic acid, di-isonyl ester	[1]
CAS Number	166412-78-8 (Europe and Asia), 474919-59-0 (USA)	[1]
Molecular Formula	C26H48O4	[2]
Molecular Weight	424.7 g/mol	[4]
Appearance	Clear, colorless, practically anhydrous liquid	[4]
Odor	Hardly noticeable	[4]
Density @ 20°C	0.944 - 0.954 g/cm ³	[3]
Boiling Point @ 7 mbar	240-250 °C	
Pour Point	-54 °C	[1] [4]
Flash Point (COC)	224 °C	[1] [3]
Vapor Pressure @ 20°C	< 0.01 mbar (< 7.5 mmHg)	[1] [3]
Dynamic Viscosity @ 20°C	44 - 60 mPa·s	[3]
Solubility in Water @ 25°C	< 0.02 mg/L	[1]

Table 2: Technical Specifications

Parameter	Value	Test Method
Ester Content	≥ 99.5 % by weight	ASTM D-3465
Acid Number	≤ 0.07 mg KOH/g	ASTM D-1045
Water Content	≤ 0.1 % by weight	ASTM E-1064
Color, Pt-Co (APHA)	≤ 40	ASTM D-5386
Phthalate Content	≤ 0.01 %	UV-BASF

Experimental Protocols

Repeated Dose 28-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

This study design provides information on the potential health hazards arising from repeated oral exposure to a substance.

- Test System: The preferred species is the rat. Young, healthy adult animals are used.
- Group Size: At least 10 animals (5 male, 5 female) per group.
- Dose Levels: A minimum of three dose levels and a control group are used. The highest dose is selected to induce toxic effects without causing death or severe suffering. Subsequent doses are typically spaced by a factor of 2 to 4. A limit test at 1000 mg/kg body weight/day may be conducted if no toxicity is expected.
- Administration: The test substance is administered orally by gavage, or mixed in the diet or drinking water, daily for 28 days.
- Observations:
 - Clinical Signs: Animals are observed daily for signs of toxicity.
 - Body Weight and Food/Water Consumption: Measured weekly.

- Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.
- Pathology:
 - Gross Necropsy: All animals undergo a full gross necropsy at the end of the study.
 - Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Any gross lesions and target organs identified in the high-dose group are also examined in the lower-dose groups.

Human Metabolism Study: Quantification of Urinary Metabolites

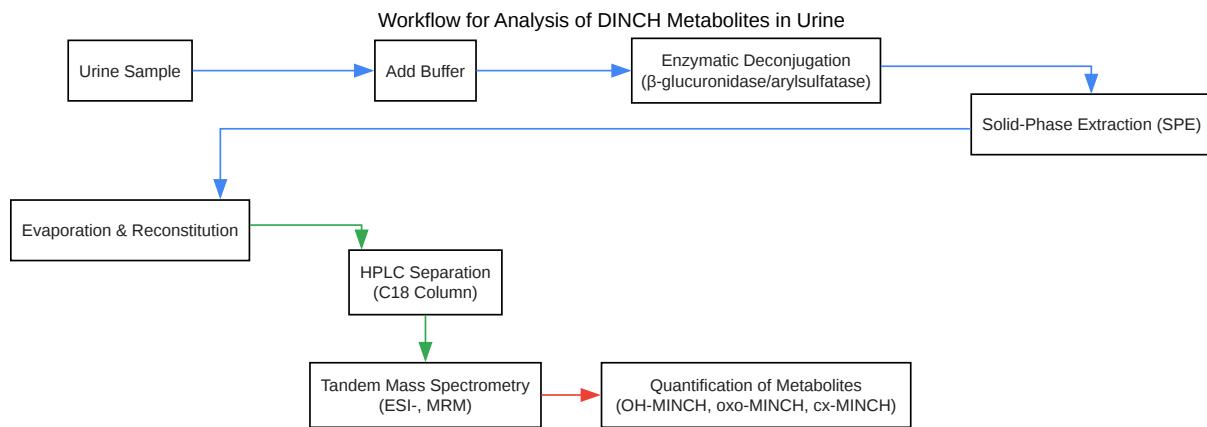
This protocol outlines the methodology for assessing the metabolic fate of DINCH in humans following oral administration.

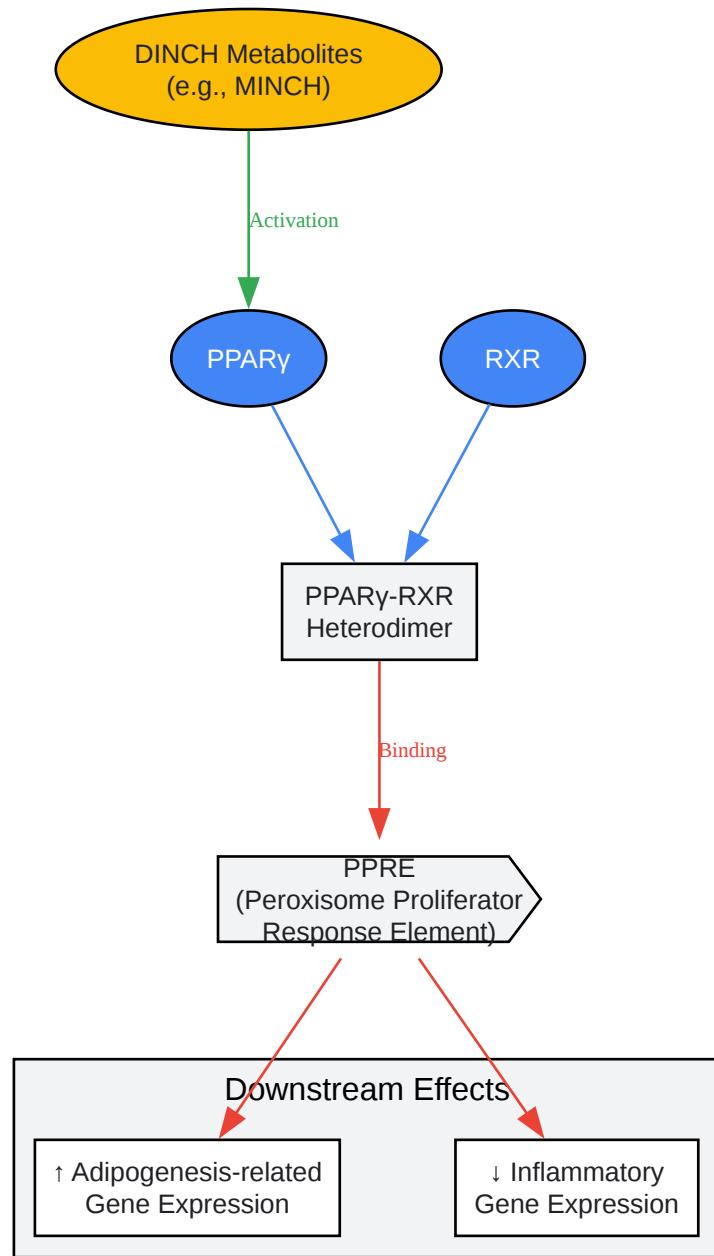
- Study Participants: Healthy adult volunteers.
- Dosing: A single oral dose of DINCH is administered.
- Sample Collection: Urine samples are collected at predetermined intervals over a 48-hour period post-dosing.
- Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
 - Sample Preparation:
 - An aliquot of urine is buffered.
 - Enzymatic deconjugation of glucuronidated metabolites is performed using β -glucuronidase/arylsulfatase.
 - Solid-phase extraction (SPE) is used to clean up the sample and concentrate the analytes.

- The eluate is evaporated to dryness and reconstituted in a suitable solvent for HPLC-MS/MS analysis.
- Chromatographic Conditions:
 - HPLC System: A system capable of gradient elution.
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: A typical flow rate is around 0.5 mL/min.
 - Injection Volume: A small volume (e.g., 10 μ L) of the prepared sample is injected.
- Mass Spectrometry Conditions:
 - Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
 - Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive quantification of the target metabolites (e.g., OH-MINCH, oxo-MINCH, cx-MINCH). Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding isotopically labeled internal standard.
- Data Analysis: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

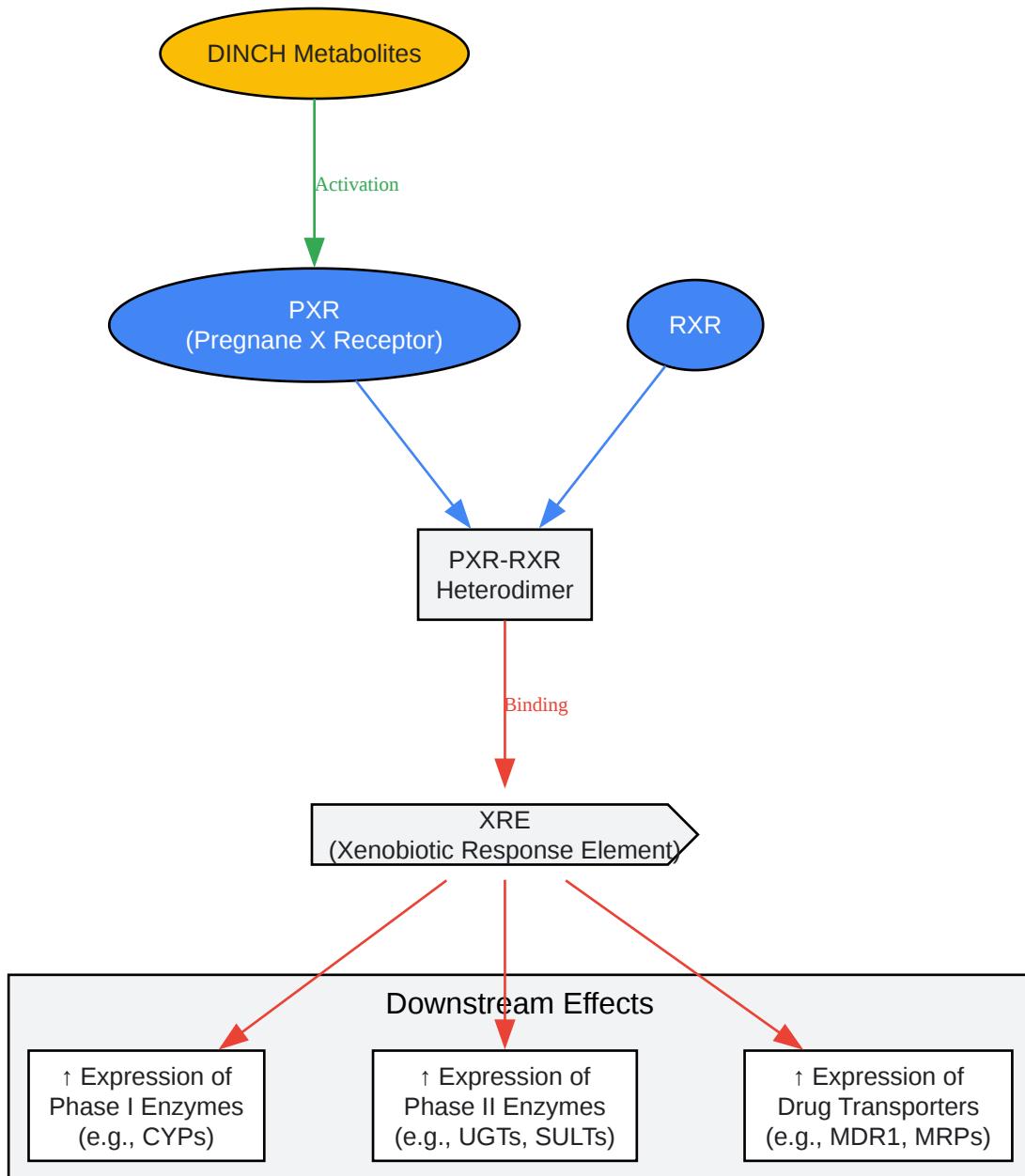
Signaling Pathway Interactions

Metabolites of **Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate** have been shown to interact with nuclear receptors, which are key regulators of gene expression. The following diagrams illustrate the postulated signaling pathways.



Postulated PPAR γ Signaling Pathway Activation by DINCH Metabolites

Postulated PXR Signaling Pathway Activation by DINCH Metabolites

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